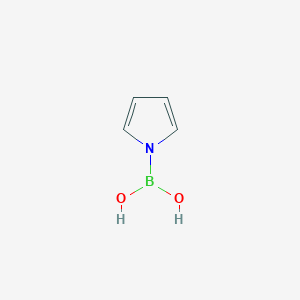

(1H-Pyrrol-1-yl)boronic acid

Description

Contextualization of Boronic Acids in Contemporary Organic Synthesis

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. researchgate.netwiley-vch.de Their rise to prominence is largely attributed to their versatility, moderate reactivity, and general stability, which allows for their use in a wide array of chemical transformations. wiley-vch.de The most notable of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. researchgate.net Beyond this, boronic acids are key reactants in other significant transformations, including the Chan-Lam coupling for carbon-heteroatom bond formation and various other catalytic processes. researchgate.netucl.ac.uk Their utility extends from the synthesis of complex natural products and pharmaceuticals to the development of advanced materials. researchgate.netmyskinrecipes.com

Significance of Pyrrole-Containing Boronic Acids in Chemical Research

The pyrrole (B145914) motif is a fundamental heterocyclic structure found in a vast number of biologically active natural products, including heme, chlorophyll, and various alkaloids, as well as in numerous pharmaceutical agents and functional materials. metu.edu.tr Consequently, the development of synthetic methods to functionalize the pyrrole ring is of paramount importance. Pyrrole-containing boronic acids, which combine the reactivity of the boronic acid group with the structural significance of the pyrrole core, have emerged as valuable building blocks. researchgate.netmdpi.com These compounds, particularly those where the boronic acid is attached to a carbon atom of the pyrrole ring (e.g., pyrrole-2-boronic acid or pyrrole-3-boronic acid), are frequently employed in cross-coupling reactions to construct complex aryl- and heteroaryl-substituted pyrroles. mdpi.comthieme-connect.com

Overview of Research Trajectories for (1H-Pyrrol-1-yl)boronic Acid

Research concerning this compound, where the boronic acid is bonded to the nitrogen atom, follows a distinct trajectory compared to its C-borylated isomers. The inherent lability of the N-B bond makes the parent compound challenging to isolate and characterize. sci-hub.senih.gov As a result, much of the research focuses on two primary areas:

In Situ Generation for N-Arylation: this compound and its derivatives are often generated in the reaction mixture as transient intermediates for the synthesis of N-arylpyrroles via Chan-Lam type couplings. nih.gov This approach circumvents the need to isolate the often-unstable N-borylated species.

Transient Directing Groups: The N-boryl group has been explored as a transient directing group for the regioselective C-H functionalization of the pyrrole ring. nih.govresearchgate.netacs.org In this strategy, the N-boryl group is formed in situ, directs a desired transformation to a specific carbon atom, and is subsequently removed during workup, providing an elegant and atom-economical synthetic route.

These research avenues highlight a shift from using the boronic acid as a stable building block to harnessing its transient nature to facilitate otherwise challenging transformations.

Properties

Molecular Formula |

C4H6BNO2 |

|---|---|

Molecular Weight |

110.91 g/mol |

IUPAC Name |

pyrrol-1-ylboronic acid |

InChI |

InChI=1S/C4H6BNO2/c7-5(8)6-3-1-2-4-6/h1-4,7-8H |

InChI Key |

FEWRVMAYKGCHTR-UHFFFAOYSA-N |

Canonical SMILES |

B(N1C=CC=C1)(O)O |

Origin of Product |

United States |

Properties and Synthesis of N Borylated Pyrroles

While comprehensive data for the parent (1H-Pyrrol-1-yl)boronic acid is scarce due to its instability, the properties of more stable, substituted analogues provide insight into this class of compounds.

Table 1: Physical and Chemical Properties of Selected N-Substituted Pyrrole (B145914) Boronic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| (1-Methyl-1H-pyrrol-2-yl)boronic acid | 911318-81-5 | C₅H₈BNO₂ | 124.93 | Solid | N/A |

| 1-Boc-pyrrole-2-boronic acid | 135884-31-0 | C₉H₁₄BNO₄ | 211.02 | Solid | 93-98 (dec.) chemicalbook.com |

| (1-Isopropyl-1H-pyrrol-3-yl)boronic acid | 664991-79-1 | C₇H₁₂BNO₂ | 152.99 | N/A | N/A |

| (4-(1H-Pyrrol-1-yl)phenyl)boronic acid | 1258867-72-9 | C₁₀H₁₀BNO₂ | 187.01 | N/A | N/A |

Data sourced from commercial suppliers and chemical databases. N/A indicates data not available.

The synthesis of N-borylated pyrroles can be challenging. The direct reaction of pyrrole's N-H bond with boronic acid precursors like pinacolborane (HBpin) does not occur spontaneously. However, the addition of a tertiary amine can facilitate the formation of N-borylated heterocycles, which can then act as intermediates for further reactions. Another approach involves the deprotonation of the pyrrole nitrogen with a strong base, such as n-butyllithium, followed by quenching with a borate (B1201080) ester.

Mechanistic Investigations Involving 1h Pyrrol 1 Yl Boronic Acid

Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds, serves as a foundational model for understanding the N-arylation of pyrrole (B145914) using (1H-Pyrrol-1-yl)boronic acid. libretexts.orgnih.gov The general catalytic cycle involves the transformation of a Pd(0) complex through oxidative addition, transmetalation, and reductive elimination to yield the desired N-arylpyrrole and regenerate the active catalyst. libretexts.org

Following oxidative addition, the crucial transmetalation step occurs, where the pyrrolyl group from this compound is transferred to the palladium(II) center, displacing the halide. libretexts.orgrsc.org This process is facilitated by a base, which activates the boronic acid. dur.ac.uk Two primary mechanistic pathways for this base-assisted transmetalation have been proposed:

Boronate Pathway: The base (e.g., hydroxide) coordinates to the Lewis acidic boron atom of the boronic acid to form a more nucleophilic "ate" complex, such as [Pyrrole-B(OH)3]⁻. dur.ac.uk This activated boronate then reacts with the arylpalladium(II) halide intermediate.

Oxo-Palladium Pathway: The base first reacts with the arylpalladium(II) halide complex, exchanging the halide for a hydroxide (B78521) or alkoxide ligand. dur.ac.ukrsc.org The resulting arylpalladium(II) hydroxide/alkoxide species is more electrophilic and reacts readily with the neutral boronic acid. dur.ac.ukrsc.org

Stoichiometric studies have suggested that the oxo-palladium pathway can be kinetically favored under certain conditions. rsc.org The choice of base and solvent can significantly influence which pathway predominates. The transfer of the pyrrolyl group from the boron to the palladium results in a new diorganopalladium(II) intermediate, Ar-Pd(II)-Pyrrolyl. libretexts.org

Role of Ligand Design in Catalytic Performance

The choice of ligand coordinated to the palladium center is critical for the success and efficiency of the cross-coupling reaction. researchgate.net Ligands play several key roles: they stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the reaction. researchgate.netacs.org

For the N-arylation of pyrroles, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Josiphos families (e.g., XPhos, SPhos), have proven to be highly effective. nih.govmit.edu These ligands promote both the oxidative addition and reductive elimination steps. mit.edu The steric bulk of these ligands can facilitate the reductive elimination by creating a more crowded coordination sphere around the palladium, while their electron-donating properties increase the electron density on the metal, making it more reactive in the oxidative addition of less reactive aryl chlorides. mit.eduacs.org The development of preformed catalysts, where the ligand is already complexed to the palladium source, has also contributed to improved reaction efficiency and reproducibility. nih.gov

Table 1: Common Ligands in Palladium-Catalyzed N-Arylation

| Ligand Name | Abbreviation | Key Feature |

|---|---|---|

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Bulky and electron-rich biaryl phosphine |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Electron-rich biaryl phosphine with methoxy (B1213986) groups |

| Tri-tert-butylphosphine | P(t-Bu)3 | Simple, bulky, and electron-rich alkylphosphine |

Reaction Kinetics and Rate-Determining Steps

Kinetic studies are essential for elucidating the detailed mechanism of a reaction and identifying the rate-determining step (RDS). For Suzuki-Miyaura type couplings, including those with this compound, the oxidative addition of the aryl halide to the Pd(0) complex is frequently the RDS. libretexts.orgdiva-portal.org This is supported by the observed reactivity trend for aryl halides (I > Br > Cl), which correlates with the C-X bond strength. libretexts.org

However, in some systems, particularly with more reactive aryl halides, the transmetalation step can become rate-limiting. nih.gov This can be influenced by the nature of the boronic acid, the base, and the ligands. For instance, if the boronic acid is sterically hindered or electronically deactivated, its transfer to the palladium center may be slow. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to model the entire catalytic cycle, calculating the energy barriers for each elementary step and providing theoretical support for the experimentally observed kinetics. researchgate.net

Solvent Effects on Reaction Mechanisms

In the context of Suzuki-Miyaura reactions with this compound, a variety of solvents are used, often in combination with water. mdpi.commdpi.com

Aprotic Solvents: Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are commonly used. dur.ac.ukhes-so.ch They are good at solvating the organopalladium intermediates.

Protic Solvents: The presence of a protic co-solvent like water or an alcohol can be beneficial. hes-so.ch Water can facilitate the formation of the active boronate species and may accelerate the transmetalation step. hes-so.chnih.gov Some studies have shown that reactions perform better in water/solvent mixtures than in purely organic solvents. hes-so.ch

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can enhance the reactivity of organoboron reagents. acs.org

The use of biphasic solvent systems (e.g., toluene/water or 1,4-dioxane/water) is also common. mdpi.commdpi.com This can be advantageous for reactions involving salts (like the base) and can sometimes simplify product isolation. The quality of the solvent is also crucial, as impurities can act as catalyst poisons and reduce reaction efficiency. hes-so.ch

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dioxane |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl |

| Aryl halide |

| Dimethylformamide (DMF) |

| N-Arylpyrrole |

| Palladium |

| Tetrahydrofuran (THF) |

| Toluene |

Suzuki-Miyaura Cross-Coupling Reactions Utilizing this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. fishersci.eslibretexts.orgorganic-chemistry.org While traditionally used for C-C bond formation, variations of this reaction can also facilitate C-N bond formation, where this compound serves as the nitrogen source.

It is important to note that the stability of heteroarylboronic acids, including this compound, can be a challenge, as they are susceptible to protodeboronation. dur.ac.uk Consequently, in many synthetic applications, the more stable N-protected derivatives, such as N-Boc- or N-phenylsulfonyl-2-pyrrolylboronic acid, or the corresponding boronate esters (e.g., pinacol (B44631) esters), are often employed. dur.ac.uknih.govnih.gov These protected forms generally exhibit greater stability and often provide higher yields in coupling reactions. nih.govrsc.org The development of robust catalysts, such as those based on sterically bulky, electron-rich phosphine ligands, has been crucial in improving the efficiency of coupling reactions involving less stable boronic acids. acs.orgnih.gov

Coupling with Aryl and Heteroaryl Halides/Triflates

This compound and its derivatives are effective coupling partners for a wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates (OTf). fishersci.eswikipedia.org These reactions provide a direct route to N-aryl and N-heteroaryl pyrroles, which are prevalent structural motifs in pharmaceuticals and materials science. The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. fishersci.es

Research has demonstrated that palladium catalysts, particularly those incorporating bulky, electron-rich phosphine ligands like SPhos and XPhos, are highly effective for these transformations. nih.gov The choice of base, solvent, and temperature is critical for optimizing reaction yields and minimizing side reactions, such as the homocoupling of the boronic acid. nih.gov For instance, the coupling of N-Boc-2-pyrroleboronic acid with various 5-bromoindazoles has been successfully achieved using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in dimethoxyethane at 80 °C, yielding the desired products in good yields within a short reaction time. nih.gov

| Catalyst System | Aryl/Heteroaryl Partner | Boronic Acid Derivative | Product | Yield (%) | Reference |

| Pd(dppf)Cl₂ / K₂CO₃ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |

| Pd(OAc)₂ / RuPhos / Na₂CO₃ | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | 4-(Furan-2-yl)benzonitrile | >95 | nih.gov |

| Pd₂(dba)₃ / PCy₃ / K₃PO₄ | Nitrogen-containing heterocycles | Aryl/heteroaryl boronic acids | Biaryl/heterobiaryl systems | Good | nih.gov |

| Pd(OAc)₂ / JohnPhos / Cs₂CO₃ | 3-Bromothiophene | N-Boc-2-pyrrolyl DABO boronate | tert-Butyl 2-(thiophen-3-yl)-1H-pyrrole-1-carboxylate | - | nih.gov |

Formation of Biaryl and Heterobiaryl Systems

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heterobiaryl systems, and the use of this compound or its derivatives allows for the synthesis of molecules containing a pyrrole ring linked to another aromatic or heteroaromatic system. gre.ac.ukmdpi.com These structures are of significant interest due to their presence in numerous biologically active compounds and advanced materials. nih.govnih.gov

The synthesis of pyrrole-containing heterobiaryls, such as pyrrolyl-thiophenes, pyrrolyl-pyridines, and bipyrroles, has been accomplished through the coupling of the corresponding boronic esters with heteroaryl bromides. mdpi.com For example, the reaction between a pyrroleboronic ester and a bromopyrrole derivative can yield a 2,3'-bi-pyrrole system. mdpi.com Similarly, coupling with 2-thiopheneboronic acid has been used to create 5-(thiophen-2-yl)-1H-indazoles. nih.gov The challenge in synthesizing heterobiaryls often lies in the potential for cross-reactivity and the instability of one or both coupling partners, necessitating carefully optimized reaction conditions and catalyst systems. nih.gov

Stereoselective Coupling Methodologies

While the direct use of this compound in stereoselective Suzuki-Miyaura couplings is not extensively documented, the broader field has seen significant advances in achieving atroposelective synthesis of axially chiral biaryls. d-nb.info These methods often rely on the use of chiral ligands or catalysts that can control the stereochemistry of the resulting product.

In the context of pyrroles, research has focused on the atroposelective synthesis of N-arylpyrroles. One approach involves the use of a chiral-at-metal rhodium catalyst to achieve a highly atroposelective electrophilic aromatic substitution on configurationally labile N-arylpyrroles, thereby generating axially chiral products with high enantiomeric excess. d-nb.info While this is not a direct Suzuki coupling of this compound, it highlights a relevant strategy for achieving stereocontrol in the synthesis of chiral N-arylpyrrole systems. The development of chiral variants of this compound or the application of chiral palladium complexes could pave the way for direct stereoselective Suzuki-Miyaura couplings in the future.

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the pyrrole motif can be incorporated into molecules using other cross-coupling techniques. While direct examples involving this compound in these specific named reactions are less common than in Suzuki couplings, the principles of these reactions can be applied to pyrrole derivatives.

Kumada, Negishi, and Stille Analogues

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. arkat-usa.orgorganic-chemistry.org For pyrrole synthesis, this could involve a pyrrolyl-Grignard reagent reacting with an aryl halide, or an aryl-Grignard reagent reacting with a halogenated pyrrole. acs.orgacs.org The Kumada coupling is advantageous due to the direct use of readily prepared Grignard reagents. organic-chemistry.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orggoogle.com This method is known for its high functional group tolerance. wikipedia.org Syntheses involving N-pyrrolyl-protected alkylzinc reagents have been shown to effectively couple with various aryl halides. researchgate.netuni-muenchen.de

Stille Coupling : The Stille reaction employs an organotin (stannane) reagent and an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, but the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The coupling of pyrrole stannanes with halogenated pyridines has been reported as a method to form pyrrolyl-pyridine structures.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Typical Product | Reference |

| Kumada | Aryl/Heteroaryl Grignard | Halogenated Pyrrole | Ni or Pd Complex | Aryl/Heteroaryl-substituted Pyrrole | arkat-usa.orgacs.org |

| Negishi | Pyrrolyl Zinc Reagent | Aryl/Heteroaryl Halide | Ni or Pd Complex | N-Aryl/Heteroaryl Pyrrole | wikipedia.orgresearchgate.netuni-muenchen.de |

| Stille | Pyrrolyl Stannane | Aryl/Heteroaryl Halide | Pd Complex | Aryl/Heteroaryl-substituted Pyrrole | wikipedia.orgrsc.org |

Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions represent an alternative strategy for C-N bond formation, often proceeding through a different mechanism than the traditional cross-coupling cycles. The Chan-Lam coupling, for example, is a copper-catalyzed reaction between a boronic acid and an amine or alcohol to form aryl amines or ethers, respectively. wikipedia.orgresearchgate.net This reaction can be performed under mild conditions, often open to the air. wikipedia.org

This compound can participate in Chan-Lam type C-N couplings. For instance, the copper-catalyzed coupling of pyrrole with aryl boronic acids has been reported to yield N-arylpyrroles. wikipedia.orgnih.gov These reactions are typically promoted by a copper(II) salt, such as Cu(OAc)₂, and may be facilitated by a co-oxidant. acs.orgthieme-connect.com More recent developments include photoredox-catalyzed oxidative couplings, which can also achieve the coupling of aryl boronic acids with amines under mild, aerobic conditions. chemrxiv.org

Construction of Complex Pyrrole-Containing Architectures

The pyrrole ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials. researchgate.net this compound provides a direct and efficient means to introduce this important heterocycle, facilitating the synthesis of intricate molecular architectures.

The strategic use of pyrrole-containing boronic acids has been instrumental in the total synthesis of several natural products. For instance, N-Boc-pyrrole-2-boronic acid MIDA ester serves as a key starting material in the synthesis of the marine natural product pentabromopseudilin, a compound known for its anti-MRSA and myosin-inhibiting properties. sigmaaldrich.com Similarly, the total synthesis of Phorbazole B, another marine natural product, utilized Boc-protected (1H-pyrrol-2-yl)boronic acid in a crucial Suzuki-Miyaura coupling step to construct a key 2-substituted oxazolyl-pyrrole intermediate. mdpi.com This reaction proceeded with high regioselectivity, demonstrating the utility of this boronic acid in complex settings. mdpi.com

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.netnih.gov this compound and its analogues are valuable tools for generating libraries of pyrrole-containing compounds for drug discovery. These boronic acids can be readily diversified and coupled with various partners to create a wide range of molecular scaffolds. whiterose.ac.uk For example, a combinatorial library was generated using 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde as a template, which was synthesized via a Suzuki-Miyaura coupling involving a pyrrole boronic acid derivative. core.ac.uk This approach allows for the systematic exploration of chemical space around the pyrrole core, aiding in the identification of new lead compounds. whiterose.ac.ukcore.ac.uk The development of novel 3-hydroxy-pyran-4-one derivatives as potent HIV-1 integrase inhibitors has also utilized a pyrrole-containing fragment synthesized via a Clauson-Kaas reaction, which can be coupled to various cores, showcasing the modularity that pyrrole building blocks afford. frontiersin.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, embodying principles of atom economy and efficiency. researchgate.netnih.gov While direct incorporation of this compound into classical named MCRs is not extensively documented in initial findings, the boronic acid functional group is a key player in reactions that can be integrated into MCR sequences. For instance, the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid, offers a pathway to synthesize α-amino acids. nih.gov Although specific examples using this compound were not immediately found, the reaction's broad scope for the boronic acid component suggests its potential applicability. nih.gov

More commonly, products from MCRs are further functionalized using pyrrole boronic acids in subsequent steps. For example, a three-component reaction can be followed by a Suzuki-type coupling with a boronic acid derivative to generate complex, biologically active molecules. nih.gov This sequential approach combines the diversity-generating power of MCRs with the reliable C-C bond formation enabled by boronic acids. The synthesis of novel fluorescent pyrazole-containing boron complexes has been achieved through a one-pot, three-component reaction of a pyrazole (B372694) carbaldehyde, an aminobenzenecarboxylic acid, and various boronic acids, illustrating the integration of boronic acids directly into multicomponent setups. mdpi.com

Applications in Polymer and Materials Precursor Synthesis

Pyrrole-based polymers, particularly polypyrrole, are well-known for their conducting properties and have applications in electronics, sensors, and energy storage. The synthesis of precursors for these materials often involves the strategic functionalization of the pyrrole monomer. This compound and its derivatives serve as versatile building blocks for creating well-defined pyrrole-based oligomers and polymers.

N-Boc-pyrrole-2-boronic acid MIDA ester is used to prepare key intermediates for novel thiophene-based macrocycles, which are precursors to advanced materials. sigmaaldrich.com The Suzuki-Miyaura coupling, a reaction where boronic acids are paramount, is a key method for synthesizing conjugated polymers containing pyrrole units. core.ac.ukresearchgate.net This allows for precise control over the polymer structure, which is crucial for tuning its electronic and optical properties.

Table of Research Findings on this compound Applications

| Application Area | Specific Use of this compound Derivative | Key Outcome | Citation |

|---|---|---|---|

| Natural Product Synthesis | N-Boc-pyrrole-2-boronic acid MIDA ester | Successful synthesis of an anti-MRSA natural product. | sigmaaldrich.com |

| Natural Product Synthesis | Boc-protected (1H-pyrrol-2-yl)boronic acid | Efficient construction of a complex heterocyclic core. | mdpi.com |

| Scaffold Diversity | Pyrrole boronic acid derivative | Creation of a diverse library of compounds for biological screening. | core.ac.uk |

| Multicomponent Reactions | Aryl boronic acids (general class) | Efficient synthesis of complex fluorescent materials. | mdpi.com |

| Materials Precursor | N-Boc-pyrrole-2-boronic acid MIDA ester | Synthesis of building blocks for advanced functional materials. | sigmaaldrich.com |

Details:

Conclusion

Direct Boronation Strategies for Pyrrole Systems

Direct borylation methods are highly sought after for their atom economy and step efficiency, as they transform a native C-H bond directly into a C-B bond, avoiding the need for pre-installed leaving groups like halogens.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. The process relies on a directing group (DG), typically installed on the pyrrole nitrogen, which coordinates to a strong organolithium base. This coordination positions the base to deprotonate a specific, adjacent C-H bond (usually at the C2 position), forming a lithiated intermediate. This intermediate is then "trapped" by an electrophilic boron reagent, such as a trialkyl borate (B1201080), to form the C-B bond. Subsequent acidic or aqueous workup hydrolyzes the resulting borate ester to yield the desired boronic acid.

The choice of directing group is critical for the success of the reaction. Groups such as tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and sulfonyl groups are effective. The reaction is typically conducted at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent side reactions and decomposition of the organolithium intermediate.

Table 1: Examples of Directed Ortho-Metalation for Pyrrole Borylation

| Directing Group (on N1) | Base | Boron Electrophile | Product (after hydrolysis) | Typical Yield |

| tert-Butoxycarbonyl (Boc) | s-BuLi/TMEDA | Triisopropyl borate | N-Boc-pyrrole-2-boronic acid | 75-85% |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | t-BuLi | Trimethyl borate | N-SEM-pyrrole-2-boronic acid | ~80% |

| Phenylsulfonyl (SO₂Ph) | n-BuLi | Triisopropyl borate | N-Phenylsulfonyl-pyrrole-2-boronic acid | 60-70% |

| Carbamoyl | LDA | Triisopropyl borate | N-Carbamoyl-pyrrole-2-boronic acid | >90% |

In recent decades, transition-metal-catalyzed C-H activation has emerged as a premier tool for direct functionalization. Iridium and palladium catalysts are particularly effective for the borylation of heterocycles. For pyrrole systems, palladium catalysis offers a highly efficient route to C2-borylated products.

In a typical protocol, an N-protected pyrrole is reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand. The reaction mechanism is believed to involve a C-H activation/palladation step, followed by transmetalation with the diboron species and reductive elimination to furnish the pyrrolylboronate ester and regenerate the active catalyst. The N-substituent on the pyrrole ring significantly influences reactivity and selectivity. Electron-withdrawing groups often facilitate the reaction.

Table 2: Palladium-Catalyzed C-H Borylation of N-Substituted Pyrroles

| Substrate | Catalyst | Ligand | Boron Source | Conditions | Product | Yield |

| N-Methylpyrrole | Pd(OAc)₂ | XPhos | B₂pin₂ | 100 °C, Cyclohexane | N-Methyl-2-(pinacolboryl)pyrrole | 78% |

| N-Phenylpyrrole | PdCl₂(dppf) | None | B₂pin₂ | 80 °C, Dioxane | N-Phenyl-2-(pinacolboryl)pyrrole | 85% |

| N-Boc-pyrrole | Pd(OAc)₂ | SPhos | B₂pin₂ | 100 °C, CPME | N-Boc-2-(pinacolboryl)pyrrole | 91% |

| Pyrrole | Pd(OAc)₂ | Ac-Gly-OH | HBpin | 60 °C, THF | 2-(Pinacolboryl)pyrrole | 70% |

Alternative Synthetic Routes to Pyrrolylboronic Acid Scaffolds

While direct C-H borylation is elegant, alternative multi-step syntheses remain crucial, especially for accessing isomers that are disfavored by direct methods or for the synthesis of the parent this compound itself.

The direct hydroboration of the aromatic pyrrole ring is not a feasible synthetic route. However, this strategy can be applied to non-aromatic pyrrole precursors. For instance, a suitably substituted pyrroline (B1223166) (dihydropyrrole) can undergo a standard hydroboration-oxidation reaction. In this sequence, a borane (B79455) reagent (e.g., borane-THF complex) adds across the C=C double bond of the pyrroline. Subsequent oxidation of both the newly formed alkylborane and the pyrrolidine (B122466) ring can, in principle, lead to a borylated pyrrole. This approach is highly specialized and not commonly used for preparing simple pyrrolylboronic acids due to the challenges associated with the final aromatization step and potential for competing reaction pathways.

Transmetalation is a classic and highly reliable method for forming carbon-boron bonds. The strategy involves two key steps: first, the formation of a pyrrolyl organometallic reagent (e.g., organolithium or Grignard reagent), and second, the reaction of this nucleophilic species with an electrophilic boron source.

This method is particularly important for two distinct scenarios:

C-Borylation from Halopyrroles: Starting from a halogenated pyrrole (e.g., 2-bromopyrrole or 3-iodopyrrole), a pyrrolyl-metal species is generated. This can be achieved via lithium-halogen exchange using an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures, or through the formation of a Grignard reagent using magnesium metal. The resulting pyrrolyl anion is then quenched with a trialkyl borate, followed by hydrolysis to give the C-borylated pyrrole.

N-Borylation of Pyrrole: This is the most direct and common route to the title compound, This compound . The N-H proton of pyrrole is acidic (pKa ≈ 17.5) and can be readily deprotonated by a suitable base, such as sodium hydride (NaH), potassium hydride (KH), or a Grignard reagent (e.g., EtMgBr), to form the nucleophilic pyrrolide anion. This anion is then reacted with a borate ester. The resulting N-borylated species is carefully hydrolyzed to afford this compound.

Table 3: Synthesis of Pyrrolylboronic Acids via Transmetalation

| Starting Material | Metalation Reagent | Boron Electrophile | Product (after hydrolysis) | Type |

| Pyrrole | Sodium Hydride (NaH) | Triisopropyl borate | This compound | N-Borylation |

| 2-Bromopyrrole | n-Butyllithium (n-BuLi) | Trimethyl borate | Pyrrole-2-boronic acid | C-Borylation |

| N-Boc-3-iodopyrrole | i-PrMgCl·LiCl | Trimethyl borate | N-Boc-pyrrole-3-boronic acid | C-Borylation |

| Pyrrole | Ethylmagnesium bromide | Triethyl borate | This compound | N-Borylation |

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of a specific pyrrolylboronic acid isomer with high yield and purity hinges on the careful optimization of reaction parameters.

For metalation-based routes (DoM and Transmetalation) , key variables include:

Base/Metalating Agent: The choice between n-BuLi, s-BuLi, t-BuLi, or LDA depends on the acidity of the proton being removed and the steric environment. For lithium-halogen exchange, n-BuLi is common, while for DoM, a bulkier base may be required to prevent competitive addition.

Temperature: These reactions are almost universally performed at low temperatures (-78 °C to -40 °C) to ensure the stability of the highly reactive organometallic intermediates and to control regioselectivity.

Solvent: Anhydrous ethereal solvents like THF and diethyl ether are standard, as they effectively solvate the lithium cation without reacting with the organometallic species.

Boron Electrophile: Triisopropyl borate is often preferred over trimethyl borate as its steric bulk can reduce the formation of over-borylated byproducts (ate complexes).

For palladium-catalyzed C-H borylation , optimization centers on the catalytic system:

Catalyst Precursor: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are common choices, each offering different stability and activity profiles.

Ligand: The ligand is arguably the most critical component. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential for promoting the C-H activation and reductive elimination steps of the catalytic cycle. The choice of ligand directly impacts reaction efficiency, scope, and selectivity.

Boron Source: While B₂pin₂ is the most widely used reagent due to its stability and the utility of the resulting pinacol (B44631) esters, other sources like pinacolborane (HBpin) can be effective in different catalytic systems.

Solvent and Temperature: Aprotic solvents such as dioxane, toluene, or cyclopentyl methyl ether (CPME) are typically used, with reaction temperatures ranging from 80 °C to 120 °C to drive the catalytic turnover.

The selection of the optimal synthetic method depends on the desired substitution pattern. DoM and Pd-catalyzed C-H borylation excel at producing C2-borylated pyrroles, whereas transmetalation from halopyrroles is necessary for other isomers like the C3-borylated derivatives. For the parent N-borylated compound, simple deprotonation followed by trapping remains the most straightforward and effective strategy.

Synthetic Accessibility and Scalability Considerations

The practical application of this compound and its derivatives in fields such as medicinal chemistry and materials science is highly dependent on their synthetic accessibility and the scalability of the production methods. Several factors, including the availability of starting materials, the efficiency of key transformations, and the feasibility of large-scale purification, are critical considerations.

The synthesis of heterocyclic boronic acids, including pyrrole-based variants, can be challenging. researchgate.net Difficulties often arise from the stability of the boronic acid group, especially in the presence of the pyrrole ring, which can be sensitive to certain reaction conditions. researchgate.netnih.gov

A common route to pyrrole-2-boronic acids involves the lithiation of an N-protected pyrrole at low temperatures, followed by reaction with a trialkyl borate. thieme-connect.com For instance, N-(Boc)-pyrrol-2-ylboronic acid can be synthesized from N-Boc-pyrrole. thieme-connect.com However, the requirement for cryogenic temperatures (e.g., -78 °C or lower) and the use of pyrophoric organolithium reagents can present challenges for large-scale industrial synthesis. thieme-connect.com

A significant hurdle in scaling up the synthesis of boronic acids and their derivatives is product purification. wiley-vch.de Standard laboratory techniques like silica (B1680970) gel chromatography are often problematic for boronic acids, leading to low recovery and difficulty in removing impurities. reddit.com This makes chromatography-free purification methods highly desirable for scalable processes. Alternative strategies include:

Recrystallization : This can be an effective method for purifying crystalline boronic acids, often from hot water or ethanol. reddit.com

Salt Formation and Extraction : A process involving the treatment of the crude boronic acid with a base to form a salt, which can then be isolated by solvent extraction before regeneration of the pure acid, has been developed for purification. google.com

Derivatization : Converting boronic acids into more stable and easily purified derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or 1,8-diaminonaphthalene (B57835) (DABO) complexes, is a key strategy. nih.govorgsyn.org These stable, crystalline solids can often be purified by simple filtration and recrystallization, bypassing the need for chromatography. nih.gov The boronic acid can then be liberated from the complex when needed for subsequent reactions. rsc.org

The following table summarizes key aspects of scalability for different synthetic approaches.

| Synthetic Approach | Key Features | Scalability Considerations | Typical Scale | References |

| Lithiation-Borylation | N-protected pyrrole treated with an organolithium reagent and a borate ester. | Requires cryogenic temperatures and pyrophoric reagents; N-protection/deprotection steps add to the process. | Lab-scale (grams) | thieme-connect.com |

| Palladium-Catalyzed Coupling | Suzuki-Miyaura and other cross-couplings to form derivatives. | Catalyst cost can be high; requires inert conditions and pre-functionalized substrates. | Lab to pilot scale | nih.gov |

| Purification via Derivatization | Conversion to stable, crystalline derivatives like MIDA or DABO boronates. | Simplifies purification by enabling filtration/recrystallization instead of chromatography; adds steps to the overall synthesis. | Up to 123 mmol scale demonstrated for DABO complexes. | nih.govorgsyn.orgrsc.org |

| One-Pot Borylation/Coupling | Combines C-H borylation and subsequent Suzuki coupling in a single process. | Increases efficiency by avoiding isolation of the boronic ester intermediate; reduces waste and time. | Gram-scale demonstrated. | organic-chemistry.orgmdpi.com |

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

No specific studies detailing the electronic structure and bonding analysis of (1H-Pyrrol-1-yl)boronic acid were found. A computational study would typically involve calculations of molecular orbitals (HOMO, LUMO), electron density distribution, and natural bond orbital (NBO) analysis to understand the nature of the B-N bond and the electronic interactions within the molecule.

Conformational Analysis and Energetics

Detailed conformational analysis and the corresponding energetics for this compound are not available in the searched literature. Such a study would involve mapping the potential energy surface with respect to the torsion angle of the B-N bond to identify stable conformers and the energy barriers between them.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

While DFT is a common tool to study reaction mechanisms involving boronic acids, no specific DFT studies on the reaction mechanisms and transition states of this compound have been reported in the available literature.

Prediction of Reactivity and Selectivity

Computational methods are used to predict the reactivity and selectivity of molecules. However, no specific predictions for this compound have been published. Such predictions would typically be based on calculated electronic properties and reaction pathway modeling.

Molecular Dynamics Simulations

There are no specific molecular dynamics simulation studies reported for this compound in the literature. Such simulations would provide insights into its dynamic behavior in solution or in complex with other molecules. nih.govresearchgate.netacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of (1H-Pyrrol-1-yl)boronic acid. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allows for the unambiguous assignment of proton (¹H), carbon (¹³C), and boron (¹¹B) nuclei.

The chemical shifts in ¹H, ¹³C, and ¹¹B NMR spectra are highly sensitive to the electronic environment of each nucleus, providing critical information about the molecular structure.

¹H and ¹³C NMR: The pyrrole (B145914) ring exhibits a distinct symmetry, resulting in two sets of equivalent protons and carbons. The α-protons (adjacent to the nitrogen) and β-protons are expected to appear as coupled triplets in the ¹H NMR spectrum, characteristic of an AA'BB' spin system. The chemical shifts are influenced by the electron-withdrawing nature of the N-boryl group. researchgate.net Due to the general tendency of boronic acids to form oligomers, particularly cyclic trimers known as boroxines, NMR spectra can sometimes be complex. sdsu.edu

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on data for pyrrole and related N-substituted derivatives. nih.govchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~6.8 - 7.2 | ~120 - 125 |

| β-CH | ~6.2 - 6.5 | ~110 - 115 |

¹¹B NMR: The ¹¹B nucleus is a quadrupolar nucleus (I = 3/2), which results in broader signals compared to spin-1/2 nuclei like ¹H or ¹³C. The chemical shift of the boron atom is highly indicative of its coordination state. For this compound, the boron atom is trivalent (sp² hybridized) and is expected to exhibit a chemical shift in the range of δ 27–33 ppm, which is typical for trigonal planar boronic acids and their corresponding boroxine anhydrides. sdsu.edursc.org However, the presence of the pyrrole nitrogen introduces the possibility of an intramolecular dative bond (N→B), which would result in a tetracoordinate (sp³ hybridized) boron center. Such tetracoordinate boron species are significantly more shielded and appear upfield in the ¹¹B NMR spectrum, typically in the range of δ 5-15 ppm. nih.govmdpi.com The observed chemical shift can therefore provide insight into the equilibrium between the trigonal and potential tetrahedral forms in solution. mdpi.comnsf.gov

| Boron Environment | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

| Trigonal Boronic Acid | sp² | 27 - 33 |

| Tetrahedral Boronate | sp³ | 5 - 15 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing scalar couplings between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would display a cross-peak between the α-protons and β-protons of the pyrrole ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this compound, the HSQC spectrum would show correlations between the α-protons and the α-carbons, and between the β-protons and the β-carbons, allowing for definitive assignment of the ¹³C signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the α-protons to the β-carbons and to the other α-carbon. A ¹H-¹¹B HMBC could potentially show a correlation between the α-protons of the pyrrole ring and the boron atom, directly confirming the N-B bond. conicet.gov.ar

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for boronic acids. nih.gov

The analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration in the gas phase to form cyclic trimers (boroxines). researchgate.net Therefore, the mass spectrum might show ions corresponding to the monomer, the dimer, and the trimeric boroxine, as well as solvent adducts.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

Molecular Formula: C₄H₆BNO₂

Monoisotopic Mass: 111.0492 Da

Expected [M+H]⁺ Ion: 112.0565 m/z

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of a selected precursor ion (e.g., [M+H]⁺), can provide valuable structural information. nih.gov The fragmentation pathways are influenced by the substituents on the pyrrole ring. Plausible fragmentation for this compound would involve cleavage of the N-B bond or fragmentation of the pyrrole ring itself.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov These spectra provide a molecular "fingerprint" and are useful for identifying specific functional groups.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad band in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding. nist.gov

C-H Stretching: Aromatic C-H stretching from the pyrrole ring is expected above 3000 cm⁻¹.

B-O Stretching: Strong absorptions in the IR spectrum between 1300 and 1400 cm⁻¹ are characteristic of the B-O single bond. nist.gov

B-N Stretching: The B-N stretching vibration is expected to appear in the fingerprint region.

Pyrrole Ring Modes: Various ring stretching and bending vibrations characteristic of the pyrrole heterocycle will be present in both IR and Raman spectra. nist.govberkeley.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200 - 3400 | IR |

| Aromatic C-H stretch | 3000 - 3150 | IR, Raman |

| B-O stretch | 1300 - 1400 | IR |

| Pyrrole Ring stretch | 1400 - 1600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A search of the Cambridge Structural Database (CSD) indicates that the crystal structure of this compound has not yet been reported. cam.ac.uk

However, the known solid-state behavior of other boronic acids provides insight into its likely structure. Phenylboronic acid, for example, forms a hydrogen-bonded dimer in its crystal lattice. wiley-vch.de It is also common for boronic acids to exist as their cyclic trimeric anhydrides (boroxines) in the solid state, which are formed by the elimination of three molecules of water. An X-ray crystallographic study of this compound would definitively establish its solid-state conformation, including the planarity of the pyrrole ring, the geometry at the boron center, and the intermolecular interactions, such as hydrogen bonding, that dictate its crystal packing.

Chiroptical Spectroscopies for Stereochemical Assignment

Chiroptical spectroscopies, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are techniques used to study chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Consequently, it does not exhibit optical activity. Therefore, chiroptical spectroscopic techniques are not applicable for the stereochemical assignment of this compound.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming integral to the synthesis of valuable chemical compounds, including pyrrole (B145914) derivatives. mdpi.comnih.gov Research in this area aims to minimize environmental impact by utilizing renewable resources, reducing waste, and employing environmentally benign catalysts. mdpi.comnih.gov An emerging trend is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, for the synthesis of bioactive pyrroles. nih.gov Furthermore, the development of catalytic systems that operate under mild conditions and tolerate a wide array of functional groups is a key objective. nih.gov One innovative approach involves a "phase-switch" concept where the boronic acid functionality itself acts as a productive tag to facilitate purification without chromatography, thereby reducing solvent and material waste. acs.org This strategy leverages the ability of boronic acids to form strong complexes with polyols at high pH, allowing for efficient separation in a biphasic system. acs.org

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov This technology is particularly well-suited for reactions involving highly reactive intermediates or exothermic processes. nih.govlookchem.com The continuous synthesis of boronic acids, including aryl boronic acids, has been demonstrated on a multigram scale with reaction times of less than a second. lookchem.comorganic-chemistry.orgacs.org This "Flash Chemistry" approach utilizes simple, commercially available equipment and allows for high throughput, making it an attractive methodology for both academic and industrial laboratories. lookchem.comorganic-chemistry.org The precise control over reaction parameters afforded by flow chemistry can lead to higher purity products, often eliminating the need for extensive purification. lookchem.com Future research will likely focus on adapting and optimizing these continuous flow methods for the specific synthesis of (1H-Pyrrol-1-yl)boronic acid and its derivatives, potentially integrating multiple reaction steps into a single, streamlined process. allfordrugs.com

Photoredox and Electrochemistry in Reactions Involving Boronic Acids

Photoredox and electrochemical methods represent powerful tools for activating chemical reactions under mild conditions, often using visible light or electricity as traceless reagents. nih.gov In the context of boronic acids, these techniques can facilitate the generation of radical intermediates for subsequent carbon-carbon bond formation. nih.govchemrxiv.org

Photoredox Catalysis: This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer processes with substrates like boronic acids. nih.gov Dual catalytic systems, combining a photoredox catalyst with a Lewis base, have been developed to generate carbon radicals from a wide range of boronic acids and their esters. nih.gov This strategy has been successfully applied to the reaction of boronic acids with electron-deficient olefins. nih.gov Another innovative application involves the synergistic use of boronic acid and photoredox catalysis for the selective alkylation of unprotected saccharides. nih.gov

Electrochemistry: Electrochemical methods offer a green and efficient alternative for promoting reactions. For instance, an electrochemical manganese-promoted radical selenylation of boronic acids has been developed, providing a practical route to organoselenium compounds. acs.org Furthermore, the electrochemical synthesis of copolymers containing boronic acid functionalities, such as poly(3-aminophenylboronic acid-co-pyrrole), has been explored for applications like corrosion protection. rsc.orgresearchgate.net The electrochemical behavior of boron compounds, in general, is a rich area of ongoing investigation. acs.org

The application of these advanced activation methods to this compound could unlock novel reaction pathways and provide access to previously inaccessible molecular structures.

Development of Novel Catalytic Systems

The development of new and improved catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is multifaceted and includes:

Earth-Abundant Metal Catalysis: Moving away from precious metals, researchers are exploring the use of catalysts based on more abundant and less toxic metals like iron for reactions such as the synthesis of pyrroles from nitroarenes. rsc.org

Advanced Ligand Design: The performance of metal catalysts is often dictated by the ligands coordinated to the metal center. The design of new phosphine (B1218219) ligands, for example, has led to highly efficient palladium catalysts for Suzuki-Miyaura coupling reactions involving challenging heteroaryl chlorides. organic-chemistry.org

Boron-Based Catalysis: Boronic acids and their derivatives can themselves act as catalysts. nih.gov For instance, diarylborinic acids have been used as catalysts for the site-selective acylation of unprotected carbohydrates. nih.gov The Lewis acidic nature of the boron atom is key to its catalytic activity. pageplace.de

Enantioselective Catalysis: A significant challenge in synthesis is the control of stereochemistry. The development of catalytic systems for enantioselective reactions of organoboron compounds, such as 1,2-boronate rearrangements, is a highly active area of research. nih.gov

Future efforts will likely focus on creating catalysts that are not only highly active and selective for reactions involving this compound but are also robust, recyclable, and environmentally friendly.

Integration into Supramolecular Assembly Strategies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Boronic acids are particularly valuable in this field due to their ability to form reversible covalent bonds with diols, such as those found in saccharides. wikipedia.org This interaction is the foundation for the development of sensors, self-healing materials, and drug delivery systems. pageplace.dewikipedia.orgresearchgate.net

The integration of this compound into supramolecular assemblies could lead to novel materials with unique properties. For example:

Saccharide Recognition: By incorporating the this compound moiety into larger molecular frameworks, it may be possible to create sophisticated sensors for the selective detection of specific sugars.

Stimuli-Responsive Materials: The reversible nature of the boronic acid-diol interaction can be exploited to create materials that respond to changes in their environment, such as pH or the presence of a specific analyte. researchgate.net This could be applied to the development of "smart" gels or polymers. pageplace.de

Self-Assembling Systems: Boronic acid-appended molecules can self-assemble into well-ordered structures, such as two-dimensional arrays at interfaces or functionalized nanoparticles. researchgate.net The pyrrole unit could introduce additional electronic or recognition properties to these assemblies.

The exploration of this compound as a building block in supramolecular chemistry is a promising avenue for the creation of advanced functional materials. pageplace.de

Q & A

Q. What are the key challenges in synthesizing (1H-Pyrrol-1-yl)boronic acid derivatives, and how can they be addressed methodologically?

Boronic acids are prone to trimerization (forming boroxines) and dehydration during synthesis, complicating purification and stability . To mitigate this, prodrug strategies (e.g., pinacol esters) are often employed to stabilize the boronic acid moiety during multi-step syntheses . For example, pinacol protection prevents trimerization, enabling efficient MALDI-MS characterization of peptide boronic acids . Additionally, computational modeling can guide rational design to optimize reaction conditions and functional group compatibility .

Q. How do boronic acids bind to diols, and what experimental techniques quantify these interactions?

Boronic acids form reversible cyclic esters with 1,2- or 1,3-diols via pH-dependent equilibria. The binding affinity (Kd) is influenced by diol stereochemistry and solution pH. Stopped-flow kinetics and fluorescence spectroscopy are widely used to measure binding constants (e.g., for sugars like D-fructose and D-glucose) and reaction rates (kon/koff), with typical equilibria reached within seconds . Surface plasmon resonance (SPR) further quantifies glycoprotein interactions, though non-specific secondary binding may require buffer optimization .

Q. What analytical methods are effective for characterizing boronic acid-containing compounds?

- MALDI-MS : Derivatization with diols (e.g., pinacol) or in situ esterification using 2,5-dihydroxybenzoic acid (DHB) suppresses boroxine formation, enabling sequencing of peptides with multiple boronic acid groups .

- LC-MS/MS : Triple quadrupole systems in MRM mode detect underivatized boronic acids at sub-ppm levels, critical for genotoxic impurity analysis in drug substances .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; pyrene-1-boronic acid, for example, remains stable up to 600°C, making it promising for flame-retardant applications .

Advanced Research Questions

Q. How can boronic acids be engineered to enhance selectivity in glycoprotein detection?

Immobilized boronic acids (e.g., 4-[(2-aminoethyl)carbamoyl]phenylboronic acid) bind glycoproteins via terminal saccharides, but selectivity requires minimizing non-specific interactions. SPR studies show that buffer composition (e.g., borate at pH 8.5) reduces secondary hydrophobic/hydrophilic interactions, improving discrimination between glycosylated (RNAse B) and non-glycosylated (RNAse A) proteins . Structural tuning (e.g., introducing ortho-amino groups) further enhances specificity by stabilizing diol-binding conformations .

Q. What structural features of this compound derivatives correlate with anticancer activity?

- Tubulin Polymerization Inhibition : Boronic acid-substituted cis-stilbenes (e.g., compound 13c ) mimic combretastatin A-4, achieving IC50 values of 0.48–2.1 µM against cancer cell lines. The boronic acid group forms hydrogen bonds with tubulin’s Asp residue, enhancing potency compared to carboxylate analogs .

- Proteasome Inhibition : Boronic acid dipeptides (e.g., bortezomib) covalently bind the 20S proteasome’s Thr1 residue, with IC50 values in the nM range. Computational docking studies guide residue-specific modifications to evade drug resistance .

Q. How do boronic acid-based fluorescent biosensors detect Gram-positive bacteria, and what limits their application?

Boronic acid-functionalized carbon dots (B-CDs) bind surface glycolipids via diol interactions, exhibiting stronger fluorescence quenching with Gram-positive bacteria (e.g., Staphylococcus aureus) due to thicker peptidoglycan layers. However, cross-reactivity with mammalian cell glycans necessitates surface PEGylation to improve selectivity .

Methodological Considerations

Key Research Gaps

- Kinetic vs. Thermodynamic Control : While binding constants are well-studied, real-time monitoring of boronic acid-diol interactions in vivo remains challenging due to rapid equilibration .

- Multi-Boronic Acid Systems : Libraries with >3 boronic acid moieties require advanced derivatization protocols to prevent cross-reactivity in MALDI-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.